molecular formula C8H12O5 B2924572 2-Methyl-2-(oxolan-3-yl)propanedioic acid CAS No. 2309734-54-9

2-Methyl-2-(oxolan-3-yl)propanedioic acid

Cat. No.: B2924572
CAS No.: 2309734-54-9
M. Wt: 188.179
InChI Key: SYMSHLLGBHASLN-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yl)propanedioic acid is an organic compound with the molecular formula C8H12O4 It is a derivative of propanedioic acid, featuring a methyl group and an oxolan (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yl)propanedioic acid typically involves the reaction of 2-methylpropanedioic acid with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, leading to the formation of the oxolan ring attached to the propanedioic acid backbone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.

    Substitution: The methyl and oxolan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanedioic acid involves its interaction with various molecular targets and pathways. The oxolan ring and the carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(oxolan-2-yl)propanoic acid: Similar structure but with the oxolan ring attached at a different position.

    2-Methyl-2-(tetrahydrofuran-3-yl)propanedioic acid: Another derivative with a similar ring structure.

    2-Methyl-2-(oxolan-4-yl)propanedioic acid: A positional isomer with the oxolan ring attached at the 4-position.

Uniqueness

2-Methyl-2-(oxolan-3-yl)propanedioic acid is unique due to the specific positioning of the oxolan ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its isomers and other similar compounds.

Properties

IUPAC Name

2-methyl-2-(oxolan-3-yl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(6(9)10,7(11)12)5-2-3-13-4-5/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMSHLLGBHASLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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